Computed Lipophilicity (XLogP3-AA) Compared with Unsubstituted Pyrazolylmethyl-Benzoic Acid
The target compound exhibits an XLogP3-AA of 2.5, compared to 1.3 for the unsubstituted analog 4-(1H-pyrazol-1-ylmethyl)benzoic acid (CAS 160388-53-4) [1]. This +1.2 log unit increase is attributable to the cumulative effect of chloro, methyl, and nitro substituents on the pyrazole ring and indicates significantly higher predicted membrane permeability [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-(1H-pyrazol-1-ylmethyl)benzoic acid (CAS 160388-53-4): XLogP3 = 1.3 |
| Quantified Difference | Δ = +1.2 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions, a 1.2-log higher XLogP directly affects partitioning behavior in cellular and biochemical assays; substituting with the unsubstituted analog would underestimate permeability and alter intracellular target engagement predictions.
- [1] PubChem Compound Summary for CID 840121 (XLogP3-AA = 2.5) and CID 6484268 (XLogP3 = 1.3). National Center for Biotechnology Information, 2025. View Source
